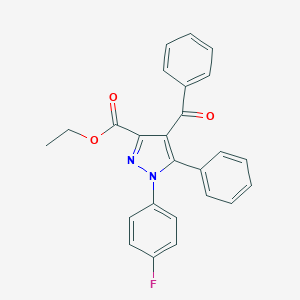![molecular formula C21H27N5OS B292384 4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether](/img/structure/B292384.png)
4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether is a complex organic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyridazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyridazine core, followed by the introduction of the ethoxyphenyl, dimethyl, and pyrrolidinyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiols. The reaction conditions often involve heating under reflux, the use of catalysts, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistent quality suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether can undergo various chemical reactions, including:
Oxidation: Conversion of thioether to sulfoxide or sulfone.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation at specific positions on the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions can vary from mild to harsh, depending on the desired transformation .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives. These products can further undergo additional transformations to yield more complex molecules .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
作用机制
The mechanism of action of 4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Indole derivatives
Uniqueness
4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for drug development and other applications .
属性
分子式 |
C21H27N5OS |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
2-(4-ethoxyphenyl)-3,4-dimethyl-7-(2-pyrrolidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C21H27N5OS/c1-4-27-18-9-7-17(8-10-18)26-16(3)19-15(2)22-23-21(20(19)24-26)28-14-13-25-11-5-6-12-25/h7-10H,4-6,11-14H2,1-3H3 |
InChI 键 |
YVEXVFVRGDSMHQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)SCCN4CCCC4)C)C |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)SCCN4CCCC4)C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292301.png)
![3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292302.png)
![7-[(4-chlorobenzyl)sulfanyl]-3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292304.png)
![2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B292305.png)
![1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone](/img/structure/B292306.png)
![ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292310.png)
![ethyl (3Z)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292312.png)
![2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine](/img/structure/B292314.png)
![(4Z)-5-imino-4-[(3-methoxyphenyl)hydrazinylidene]-1-phenylpyrazolidin-3-one](/img/structure/B292317.png)

![Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292320.png)
![Ethyl 7-anilino-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292321.png)
![ethyl 4-benzoyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B292322.png)

